molecular formula C9H11ClN2 B15286273 3-Phenyl-acrylamidine hydrochloride

3-Phenyl-acrylamidine hydrochloride

Cat. No.: B15286273
M. Wt: 182.65 g/mol
InChI Key: FTIRTJVRBRTVKN-UHFFFAOYSA-N
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Description

3-Phenyl-acrylamidine hydrochloride is an organic compound with the molecular formula C9H10N2ClH It is a derivative of acrylamide, featuring a phenyl group attached to the acrylamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-acrylamidine hydrochloride can be achieved through several methods. One common approach involves the reaction of phenylacetonitrile with ammonia in the presence of a catalyst to form the corresponding amidine. This intermediate is then reacted with hydrochloric acid to yield this compound.

Another method involves the reaction of phenylacetonitrile with an amine, followed by the addition of hydrochloric acid. The reaction conditions typically include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method offers advantages such as improved safety, higher yields, and reduced environmental impact. The continuous flow process involves the reaction of phenylacetonitrile with ammonia or an amine in a microreactor, followed by the addition of hydrochloric acid to form the final product.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-acrylamidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

    Substitution: The phenyl group can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and other electrophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidation products may include phenylacetic acid derivatives.

    Reduction: Reduction products may include phenylacetamidine derivatives.

    Substitution: Substitution reactions can yield a variety of phenyl-substituted acrylamidine derivatives.

Scientific Research Applications

3-Phenyl-acrylamidine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including coatings, adhesives, and hydrogels.

Mechanism of Action

The mechanism of action of 3-Phenyl-acrylamidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylacrylamide: Similar in structure but lacks the amidine group.

    Phenylacetamidine: Similar but lacks the acrylamide backbone.

    Acrylamide: Lacks the phenyl group but shares the acrylamide backbone.

Uniqueness

3-Phenyl-acrylamidine hydrochloride is unique due to the presence of both the phenyl group and the acrylamide backbone, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-phenylprop-2-enimidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2.ClH/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H3,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTIRTJVRBRTVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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